molecular formula C10H12BrN B1337223 (2S)-2-(4-bromophenyl)pyrrolidine CAS No. 1189152-82-6

(2S)-2-(4-bromophenyl)pyrrolidine

Cat. No. B1337223
M. Wt: 226.11 g/mol
InChI Key: HIJZBROSVFKSCP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-(4-bromophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12BrN . It is available in solid form and has a molecular weight of 262.58 .


Molecular Structure Analysis

The InChI code for “(2S)-2-(4-bromophenyl)pyrrolidine” is 1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1 . This indicates that the molecule consists of a pyrrolidine ring attached to a 4-bromophenyl group.


Physical And Chemical Properties Analysis

“(2S)-2-(4-bromophenyl)pyrrolidine” is a solid at room temperature .

Scientific Research Applications

Hydrogen-Bonding Patterns and Crystal Structures

Research has shown that derivatives of (2S)-2-(4-bromophenyl)pyrrolidine, such as enaminones, exhibit unique hydrogen-bonding patterns and crystal structures. These compounds are characterized by bifurcated intra- and intermolecular hydrogen bonding, which is crucial for establishing their molecular conformations and stabilizing their crystal structures through various interactions including C-H...Br and π-π interactions (Balderson et al., 2007).

Cholinesterase Inhibitors for Alzheimer's Disease

A series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including derivatives of (2S)-2-(4-bromophenyl)pyrrolidine, were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. These compounds displayed moderate inhibitory effects against AChE and significant anti-BChE activity, comparable to rivastigmine, a drug used to manage dementia (Pizova et al., 2017).

Synthesis of Novel Compounds

The compound has been utilized as an intermediate in the synthesis of various complex molecules, including novel carbapenems, indicating its importance in the development of new antibacterial agents. A key step in this synthesis involves iodine-mediated oxidative cyclization, showcasing the compound's utility in constructing pyrrolidine ring systems (Hashihayata et al., 2002).

Antimicrobial Activity

Derivatives of (2S)-2-(4-bromophenyl)pyrrolidine have been evaluated for their antimicrobial activity. For instance, 4-pyrrolidin-3-cyanopyridine derivatives exhibited significant activity against a range of aerobic and anaerobic bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Antithrombin Activity and Molecular Docking Studies

Enantiomerically pure pyrrolidine derivatives synthesized from (2S)-2-(4-bromophenyl)pyrrolidine have been investigated for their potential antithrombin activity through comprehensive molecular docking studies. These studies suggest that these compounds could serve as potential thrombin inhibitors, offering insights into their therapeutic applications (Ayan et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

(2S)-2-(4-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJZBROSVFKSCP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427459
Record name (2S)-2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(4-bromophenyl)pyrrolidine

CAS RN

1189152-82-6
Record name (2S)-2-(4-Bromophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189152-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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